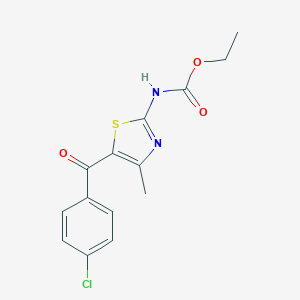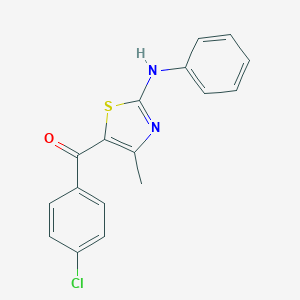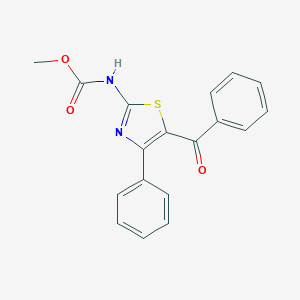
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. GBR 12909 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 works by blocking the reuptake of dopamine in the brain, leading to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor function. By increasing dopamine levels, 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 can enhance the activity of the dopamine system, leading to improved motor function and mood.
Biochemical and Physiological Effects:
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to have a number of biochemical and physiological effects. It can increase dopamine levels in the brain, leading to enhanced motor function and mood. 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 can also increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. Additionally, 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to have a neuroprotective effect, which means that it can protect neurons from damage and death.
実験室実験の利点と制限
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has some limitations for lab experiments. It is a potent dopamine reuptake inhibitor, which means that it can have significant effects on dopamine levels in the brain. This can make it difficult to interpret the results of experiments that use 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909.
将来の方向性
There are several future directions for research on 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909. One area of interest is the potential use of 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 in the treatment of drug addiction. 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to reduce drug-seeking behavior in animal models of addiction, and it may have potential as a treatment for addiction in humans. Another area of interest is the potential use of 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 in the treatment of depression. 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to have antidepressant effects in animal models, and it may have potential as a treatment for depression in humans. Finally, further research is needed to better understand the long-term effects of 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 on dopamine levels in the brain, and to determine whether it has any potential for abuse or addiction in humans.
In conclusion, 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It is a potent dopamine reuptake inhibitor that can increase dopamine levels in the brain, leading to improved motor function and mood. While 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.
合成法
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 can be synthesized using a multi-step process starting from piperazine. The synthesis involves the protection of the piperazine nitrogen, followed by alkylation with ethyl iodide. The resulting compound is then reacted with 2,3,4-trimethoxybenzaldehyde to yield 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909.
科学的研究の応用
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
特性
分子式 |
C16H26N2O3 |
|---|---|
分子量 |
294.39 g/mol |
IUPAC名 |
1-ethyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H26N2O3/c1-5-17-8-10-18(11-9-17)12-13-6-7-14(19-2)16(21-4)15(13)20-3/h6-7H,5,8-12H2,1-4H3 |
InChIキー |
KGXHBWFPAYRTST-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
正規SMILES |
CCN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)
![2-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B281939.png)
![6-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281943.png)
![6-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B281946.png)
![6-({2-[(4-Isopropylanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281947.png)
![6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
![2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281951.png)
![2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281952.png)